molecular formula C18H18N4O3S B14935836 methyl 2-{[(5-phenyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[(5-phenyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B14935836
M. Wt: 370.4 g/mol
InChI Key: BPHVTTZPHICBCD-UHFFFAOYSA-N
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Description

METHYL 5-ISOPROPYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-ISOPROPYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE typically involves a multi-step process. One common method includes the cyclocondensation reaction between a suitable hydrazine and a carbon unit such as 1,3-dicarbonyl compounds or β-enaminones . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-ISOPROPYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 5-ISOPROPYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 5-ISOPROPYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-ISOPROPYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of a thiazole ring, pyrazole moiety, and carboxylate ester group. This unique structure contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 2-[(3-phenyl-1H-pyrazole-5-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H18N4O3S/c1-10(2)15-14(17(24)25-3)19-18(26-15)20-16(23)13-9-12(21-22-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,21,22)(H,19,20,23)

InChI Key

BPHVTTZPHICBCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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